molecular formula C11H15NO3 B12274696 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol

6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol

Cat. No.: B12274696
M. Wt: 209.24 g/mol
InChI Key: JZNYYUIEDIOJRD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Psychoactive Effects :
    • As a derivative of methylenedioxyphenethylamine, this compound exhibits psychoactive properties that may influence neurotransmitter systems, particularly related to serotonin and dopamine pathways. Research indicates its potential as an antidepressant or anxiolytic agent due to its interaction with dopamine transporters, similar to other compounds in the benzodiazepine family .
  • Designer Drug Market :
    • The compound is also noted for its presence in the designer drug market, where it has been associated with various psychoactive effects. Its structural similarity to known psychoactive substances makes it a candidate for misuse and warrants further investigation into its safety and efficacy .

Synthesis and Organic Chemistry Applications

  • Synthetic Intermediates :
    • 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol serves as a synthetic intermediate in the production of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new pharmaceuticals and agrochemicals .
  • Hair Coloring Agents :
    • The compound has been explored as a primary intermediate in oxidative hair coloring compositions, offering advantages over traditional agents like p-phenylenediamine by reducing sensitization potential while providing a broad palette of color shades .

Case Study 1: Antidepressant Activity

A study focused on the docking interactions of similar compounds with dopamine transporters revealed that derivatives like this compound could exhibit significant binding affinities, suggesting potential therapeutic effects in treating depression. The study highlighted the importance of molecular interactions at specific amino acid sites within the transporter protein, indicating promising avenues for drug development .

Case Study 2: Toxicity Assessment

In vitro toxicity assessments have been conducted on derivatives related to this compound. Results indicated that certain analogs showed lower toxicity levels compared to established antidepressants like Nortriptyline, making them suitable candidates for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters. This can lead to various physiological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C11H15NO3
  • Molecular Weight : 209.24 g/mol
  • IUPAC Name : 6-[2-(methylamino)propyl]-1,3-benzodioxol-4-ol
  • CAS Number : 1823361-86-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its interactions with multiple biological targets:

The compound appears to influence neurotransmitter systems, potentially affecting the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction may lead to various physiological effects, including modulation of mood and cognitive functions .

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that it can act as a selective inhibitor for cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes .

Neuroprotective Effects

In vitro studies suggest that this compound may have neuroprotective properties. It has been shown to promote neuronal survival in models of neurodegeneration, likely through its action on dopamine receptors .

Anticancer Activity

The compound has demonstrated potential anticancer activity in preliminary studies. For example, it was found to induce apoptosis in cancer cell lines at specific concentrations (IC50 values), suggesting a role in cancer treatment strategies .

Case Studies

StudyFindings
Ribeiro Morais et al. (2023)Demonstrated that derivatives of benzo[1,3]dioxole exhibited significant cytotoxicity against MCF cell lines with an IC50 of 25.72 ± 3.95 μM.
Experimental Neuroprotection StudyShowed that the compound could protect dopaminergic neurons from degeneration in cell culture models .
COX Inhibition StudyFound that the compound selectively inhibited COX-II with a notable reduction in inflammatory markers in treated models .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can look at its structure and activity profile:

CompoundActivityUnique Features
TicagrelorPlatelet inhibitorUsed primarily for cardiovascular events
Other Benzodioxole DerivativesVarying biological activitiesDifferent functional groups lead to diverse effects

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-[2-(methylamino)propyl]-1,3-benzodioxol-4-ol

InChI

InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11/h4-5,7,12-13H,3,6H2,1-2H3

InChI Key

JZNYYUIEDIOJRD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C2C(=C1)OCO2)O)NC

Origin of Product

United States

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